molecular formula C14H15BrN2O3S B2765596 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 898647-12-6

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2765596
CAS No.: 898647-12-6
M. Wt: 371.25
InChI Key: OPVNJEFDFWHAJQ-UHFFFAOYSA-N
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Description

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and proteins. The presence of bromine, methoxy, and pyridinyl groups in its structure suggests potential biological activity and utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

  • Methoxylation: : The methoxy group is introduced via a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

  • Sulfonamide Formation: : The sulfonamide group is formed by reacting the brominated and methoxylated benzene derivative with pyridin-3-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfide.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Conversion to hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfonic acids or sulfides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can act as a lead compound for developing inhibitors of enzymes such as carbonic anhydrase or proteases, which are targets for treating diseases like glaucoma or cancer.

    Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Industrial Applications: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the natural substrate of enzymes, binding to the active site and inhibiting enzyme activity.

    Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their function and activity.

    Pathways Involved: It may affect signaling pathways by inhibiting key enzymes involved in cellular processes such as metabolism, cell division, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylbenzenesulfonamide: Lacks the methoxy and pyridinyl groups, resulting in different biological activity.

    5-methoxy-2-methylbenzenesulfonamide: Lacks the bromine and pyridinyl groups, affecting its reactivity and applications.

    N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the bromine and methoxy groups, which may reduce its potency as an enzyme inhibitor.

Uniqueness

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methoxy and pyridinyl groups enhance its ability to interact with biological targets.

This compound’s distinct structure makes it a valuable tool in both synthetic organic chemistry and medicinal research, offering opportunities for the development of new therapeutic agents and chemical intermediates.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-10-6-12(15)13(20-2)7-14(10)21(18,19)17-9-11-4-3-5-16-8-11/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNJEFDFWHAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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